molecular formula C16H15N3O2S B13103131 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

Cat. No.: B13103131
M. Wt: 313.4 g/mol
InChI Key: QZSCBSVCHCQDSO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is an organic compound with the molecular formula C16H15N3O2S It is a solid substance, typically white or slightly yellow in color, known for its high thermal and chemical stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-phenylpyrazole. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
  • 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
  • 5-(4-Methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Uniqueness

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine stands out due to its unique combination of a sulfonyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its high stability and versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

InChI

InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-16(17)11-15(18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3

InChI Key

QZSCBSVCHCQDSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

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